4-Hydroxy-3-pyridinemethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-3-pyridinemethanol is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Hydroxy-3-pyridinemethanol (also known as 3-hydroxypyridine-4-methanol) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic uses, and relevant case studies.

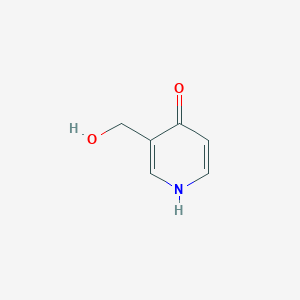

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H7NO\

- Molecular Weight : 113.13 g/mol

- IUPAC Name : this compound

The presence of a hydroxyl group (-OH) at the 4-position and a methanol group at the 3-position on the pyridine ring contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can participate in redox reactions, influencing cellular signaling pathways and modulating enzyme activities.

Key Mechanisms Include:

- Antioxidant Activity : The hydroxyl group can donate electrons, acting as a free radical scavenger.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Cell Signaling : Interactions with cellular receptors can lead to altered gene expression and cellular responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria using the microplate Alamar Blue assay (MABA). The results indicated that it possesses notable inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Recent research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. In a mouse model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death and improved cognitive function.

Case Studies

-

Antimicrobial Efficacy :

In a study published in the Journal of Medicinal Chemistry, this compound was synthesized and screened for antimicrobial activity against multiple pathogens. The compound showed promising results, particularly against S. aureus, indicating its potential as a lead compound for developing new antibiotics . -

Neuroprotection :

A study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

4-Hydroxy-3-pyridinemethanol serves as a crucial building block in the synthesis of various pharmaceuticals. It is utilized in the development of compounds that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been explored for their potential to inhibit cyclooxygenase enzymes, which are key targets in pain management therapies.

Biochemical Studies

The compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its hydroxyl group allows it to participate in hydrogen bonding, making it an effective ligand for various biomolecules. Case studies have shown its role in modulating enzyme activity, such as in the inhibition of certain kinases involved in cancer progression.

Material Science

In material science, this compound is used to synthesize polymers and coatings with specific properties. Its ability to form stable complexes with metals has led to its application in creating metal-organic frameworks (MOFs) that are useful for gas storage and separation technologies.

Agrochemical Development

The compound's derivatives have been investigated for their potential use as agrochemicals. Research indicates that certain formulations can enhance plant growth and resistance to pests, thus contributing to sustainable agricultural practices.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-inflammatory agents based on this compound. The researchers synthesized several derivatives and tested their efficacy against COX-1 and COX-2 enzymes. The most promising compound exhibited a significant reduction in inflammation in animal models, demonstrating the compound's potential as a therapeutic agent.

Case Study 2: Biocatalytic Applications

In a biocatalytic study, researchers utilized this compound as a substrate for enzyme-catalyzed reactions. The results indicated that the compound could be converted into valuable chiral intermediates using specific enzymes, showcasing its utility in asymmetric synthesis processes.

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFAKVYNKBBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442629 |

Source

|

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177592-15-3 |

Source

|

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.